molecular formula C20H21NO2 B1222293 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline

8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline

Cat. No. B1222293
M. Wt: 307.4 g/mol
InChI Key: VTOXFJAGHCHRAY-UHFFFAOYSA-N
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Description

8-[3-(3,4-dimethylphenoxy)propoxy]quinoline is a member of quinolines.

Scientific Research Applications

Synthesis and Characterization

  • A study by Yan, Huang, and Zhang (2013) described the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, including a compound structurally similar to 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline. This work involved cyclization and etheration processes and provided detailed structural characterization through IR, NMR, and MS analysis (Yan, Huang, & Zhang, 2013).

Antiproliferative Activities

  • Tseng et al. (2011) synthesized and evaluated 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives, including compounds similar to 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline, for their antiproliferative activities. They found that certain derivatives exhibited significant anti-cancer properties (Tseng et al., 2011).

Redox Behavior

  • Staško et al. (2012) investigated the redox behavior of selenadiazoloquinolones, which are structurally related to 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline. Their research provides insight into the electron reduction processes and stability of radical anions in such compounds (Staško et al., 2012).

Molecular Structure Analysis

  • The molecular structure and protonation trends of methoxy-quinolines, closely related to the chemical , were studied by Dyablo et al. (2016). This research provided insights into the structural characteristics and protonation behaviors of these compounds (Dyablo et al., 2016).

Novel Complexes Formation

  • Novel rhenium(V) complexes of 8-hydroxyquinoline derivatives were synthesized and characterized by Machura et al. (2012). This study offers a perspective on the potential for forming new complexes with 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline (Machura et al., 2012).

Catalysis and Biological Applications

  • Cahyana et al. (2020) conducted a study on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives for antioxidant activity testing. These findings can be extrapolated to understand potential applications of 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline in similar domains (Cahyana, Andika, & Liandi, 2020).

properties

Product Name

8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

8-[3-(3,4-dimethylphenoxy)propoxy]quinoline

InChI

InChI=1S/C20H21NO2/c1-15-9-10-18(14-16(15)2)22-12-5-13-23-19-8-3-6-17-7-4-11-21-20(17)19/h3-4,6-11,14H,5,12-13H2,1-2H3

InChI Key

VTOXFJAGHCHRAY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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